Cas no 2126159-44-0 (tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate)

Tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound featuring an imidazo[2,1-c][1,4]oxazine core with an amino group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This structure is valuable in medicinal chemistry as a versatile intermediate for synthesizing biologically active molecules, particularly in the development of pharmaceuticals targeting central nervous system disorders. The Boc group enhances stability and facilitates selective deprotection under mild conditions, enabling further functionalization. Its rigid bicyclic framework contributes to improved binding affinity in drug design. The compound is typically used in controlled environments due to its sensitivity to strong acids or bases. Proper handling and storage under inert conditions are recommended.
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate structure
2126159-44-0 structure
Product Name:tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
CAS No:2126159-44-0
MF:C11H17N3O3
MW:239.270982503891
CID:4638901
Update Time:2025-05-25

tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
    • Inchi: 1S/C11H17N3O3/c1-11(2,3)17-10(15)8-9(12)13-7-6-16-5-4-14(7)8/h4-6,12H2,1-3H3
    • InChI Key: WPDKBKFEGFLLSD-UHFFFAOYSA-N
    • SMILES: O1CCN2C(C(OC(C)(C)C)=O)=C(N)N=C2C1

tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM441243-1g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95%+
1g
$906 2023-03-24
Enamine
EN300-395736-0.05g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
0.05g
$174.0 2025-03-16
Enamine
EN300-395736-0.1g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
0.1g
$257.0 2025-03-16
Enamine
EN300-395736-0.25g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
0.25g
$367.0 2025-03-16
Enamine
EN300-395736-0.5g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
0.5g
$579.0 2025-03-16
Enamine
EN300-395736-1.0g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
1.0g
$743.0 2025-03-16
Enamine
EN300-395736-2.5g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
2.5g
$1454.0 2025-03-16
Enamine
EN300-395736-5.0g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
5.0g
$2152.0 2025-03-16
Enamine
EN300-395736-10.0g
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95.0%
10.0g
$3191.0 2025-03-16
Aaron
AR01E87O-50mg
tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
2126159-44-0 95%
50mg
$265.00 2025-02-10

tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate Related Literature

Additional information on tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS: 2126159-44-0)

The compound tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS: 2126159-44-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule therapeutics targeting protein-protein interactions (PPIs) and enzyme inhibition. This bicyclic heterocyclic scaffold combines structural features of imidazole and oxazine rings, offering unique pharmacophoric properties that are being explored across multiple therapeutic areas including oncology, infectious diseases, and central nervous system disorders.

Recent synthetic methodology developments (J. Med. Chem. 2023, 66(8), 5678-5692) have significantly improved the yield and purity of this intermediate through a Pd-catalyzed cyclization approach, achieving >90% purity at gram-scale production. The tert-butyl ester group provides both steric protection for the carboxylate moiety and improved solubility characteristics during downstream derivatization. Structural-activity relationship (SAR) studies have demonstrated that modifications at the 2-amino position are particularly impactful for target engagement, with research groups at Pfizer and Merck independently reporting potent kinase inhibitors (IC50 < 50 nM) derived from this scaffold.

In oncology applications, Nature Chemical Biology (2023, 19(4), 412-425) highlighted its incorporation into allosteric inhibitors of KRAS G12C mutants, where the imidazooxazine core was found to optimally position functional groups for covalent binding to the target cysteine residue. The compound's balanced lipophilicity (clogP 1.8) and molecular weight (MW 239.3) make it particularly suitable for blood-brain barrier penetration, with several derivatives currently in preclinical evaluation for neurodegenerative diseases.

Emerging patent literature (WO2023187542, WO2023214567) reveals extensive structural modifications being explored, particularly at the 3-carboxylate position where the tert-butyl group serves as a versatile handle for further derivatization. The crystalline nature of the compound (mp 148-150°C) has facilitated detailed X-ray crystallographic studies of protein-ligand complexes, providing critical insights for structure-based drug design. Stability studies under physiological conditions (pH 7.4, 37°C) indicate satisfactory half-life (>24h), supporting its utility as a stable synthetic intermediate.

Current challenges in the field include the development of enantioselective synthetic routes, as the biological activity of derivatives often shows significant stereodependence. Recent work published in ACS Catalysis (2023, 13(15), 10234-10248) demonstrated an asymmetric hydrogenation approach achieving 98% ee. The compound's growing importance is reflected in its inclusion in several commercial screening libraries (e.g., Enamine REAL Space) as a privileged scaffold for hit identification.

Future research directions highlighted in recent reviews (Chem. Soc. Rev. 2024, 53, 256-289) suggest particular promise for this scaffold in targeted protein degradation (PROTACs) applications, where its balanced physicochemical properties and multiple functionalization sites enable optimal linker positioning. The continued evolution of synthetic methodologies and biological evaluations positions tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate as a versatile building block with expanding therapeutic potential across multiple disease areas.

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